Rurioctocog alfa pegol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII used to treat and prevent bleeding episodes in patients with hemophilia A . Hemophilia A is an inherited bleeding disorder caused by a deficiency of factor VIII, a protein essential for blood clotting . This compound is designed to replace the missing factor VIII, thereby helping the blood to clot and providing temporary control of the bleeding disorder .
準備方法
Rurioctocog alfa pegol is produced using recombinant DNA technology. The recombinant factor VIII is produced by a Chinese hamster ovary cell line . The presence of the polyethylene glycol (PEG) moiety increases the plasma half-life of the drug, thereby extending its duration of action . The industrial production involves the expression of the recombinant protein in the cell line, followed by purification and pegylation to enhance its stability and half-life .
化学反応の分析
Rurioctocog alfa pegol is a covalent conjugate of octocog alfa, which is a recombinant factor VIII . The PEG moiety is covalently attached to the factor VIII molecule, increasing its stability and half-life . The primary chemical reaction involved in its synthesis is the pegylation process, where polyethylene glycol is attached to the protein. This modification does not significantly alter the protein’s activity but enhances its pharmacokinetic properties .
科学的研究の応用
Rurioctocog alfa pegol has been extensively studied for its efficacy, safety, and immunogenicity in the treatment of hemophilia A . It is used in both prophylactic and on-demand therapy to manage and prevent bleeding episodes . The compound has shown to be effective in reducing the frequency of bleeding episodes and improving the quality of life for patients with severe hemophilia A . Additionally, it has been studied for its potential to normalize biomarkers of joint health in patients with hemophilia A .
作用機序
Rurioctocog alfa pegol works by replacing the missing factor VIII in patients with hemophilia A . Factor VIII is a crucial protein in the blood clotting cascade, and its deficiency leads to impaired clot formation and excessive bleeding . By providing functional factor VIII, this compound helps restore normal clotting and prevents bleeding episodes . The presence of the PEG moiety increases the plasma half-life of the drug, allowing for less frequent dosing .
類似化合物との比較
Rurioctocog alfa pegol is similar to other recombinant factor VIII products, such as octocog alfa and turoctocog alfa pegol . its unique feature is the pegylation, which extends its half-life and reduces the frequency of dosing . This makes it a more convenient option for patients requiring long-term prophylaxis . Other similar compounds include damoctocog alfa pegol and turoctocog alfa pegol, which also have extended half-lives due to pegylation .
特性
Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A. | |
CAS番号 |
1417412-83-9 |
分子式 |
C21H40N4O10 |
分子量 |
508.6 g/mol |
IUPAC名 |
(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1 |
InChIキー |
ZBLUSEBPLQDKAE-KRWDZBQOSA-N |
異性体SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。